Diphenyl(thiophen-2-yl)methanol
Description
Diphenyl(thiophen-2-yl)methanol is a tertiary alcohol featuring two phenyl groups and a thiophen-2-yl substituent attached to a central carbon atom. For instance, enantiomerically pure (S)-phenyl(thiophen-2-yl)methanol (a mono-phenyl variant) has been synthesized via bioreduction using Lactobacillus paracasei BD101, achieving >99% enantiomeric excess (ee) and 90% yield . This underscores the compound’s relevance in stereoselective synthesis.
Properties
CAS No. |
79654-37-8 |
|---|---|
Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
diphenyl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C17H14OS/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H |
InChI Key |
FKPBWSNNHLBCQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O |
Other CAS No. |
79654-37-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Phenyl vs. Thiophene
Di(thiophen-2-yl)methanol (2a)
- Structure: Replaces both phenyl groups in Diphenyl(thiophen-2-yl)methanol with thiophen-2-yl moieties.
- Properties :
(Selenophen-2-yl)(thiophen-2-yl)methanol (2b)
- Structure: One thiophen-2-yl group replaced with selenophen-2-yl.
- Properties: Higher molecular weight (228 mg, 94% yield) due to selenium incorporation.
Quinuclidin-3-yldi(thiophen-2-yl)methanol
- Structure : Incorporates a rigid quinuclidine ring instead of phenyl groups.
- Properties: Increased steric hindrance and basicity due to the bicyclic amine. Potential pharmacological applications, though biological data are unspecified .
Functional Group Modifications
[5-({(2-Fluorophenyl)methylamino}methyl)furan-2-yl]di(thiophen-2-yl)methanol
- Structure: Adds a fluorophenyl and methoxypropylamine substituent to the methanol core.
- Properties :
(2-Methylphenyl)-(thiophen-2-yl)methanol
- Structure : Methyl substitution on the phenyl ring.
- Properties: Altered electronic effects (methyl as electron-donating group) influence reactivity. Synthesized via unspecified methods with CAS No. 356553-57-6 .
Perimidine Derivatives with Thiophene (e.g., 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine)
- Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC$ _{50} $ = 0.34 µM) due to lowered HOMO-LUMO gap and non-bonding interactions with amino acids .
Fluorescent Thiophene-Containing Compounds
- Example: 3-Hydroxyflavone derivatives with thiophen-2-yl groups show fluorescence quantum yields (Φ$ _f $) up to 55.8% in methanol .
- Implication: this compound may exhibit similar fluorescence if conjugated systems are preserved.
Asymmetric Bioreduction
- paracasei BD101-mediated reduction (3.77 g scale, >99% ee) .
- Chemical Catalysis : Traditional methods for similar alcohols often yield racemic mixtures, highlighting bioreduction’s superiority in stereocontrol .
Chalcone Cyclization
- Example : Thiophene-containing pyrazoline derivatives (e.g., 1-(3-(4-hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one) were synthesized via hydrazine cyclization (good yields) .
- Applicability: Similar strategies could adapt this compound for antitubercular or anti-inflammatory applications.
Data Tables
Table 1: Physical Properties of Selected Analogs
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